3,4,5-trimethoxy-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
3,4,5-TRIMETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a synthetic compound that features a trimethoxyphenyl group, a pyrazole ring, and a benzamide moiety
Preparation Methods
The synthesis of 3,4,5-TRIMETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
3,4,5-TRIMETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzamide moiety.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-cancer properties, particularly in inhibiting tubulin polymerization and other cellular processes.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing polymerization and disrupting microtubule dynamics.
Enzyme Inhibition: It may inhibit enzymes like thioredoxin reductase and histone lysine-specific demethylase 1, affecting cellular redox states and gene expression.
Comparison with Similar Compounds
Similar compounds include other trimethoxyphenyl derivatives and benzamide analogs:
Colchicine: A well-known tubulin inhibitor with a similar trimethoxyphenyl group.
Podophyllotoxin: Another compound with anti-cancer properties that targets microtubules.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with structural similarities.
3,4,5-TRIMETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-5-7-15(8-6-14)13-24-19(9-10-22-24)23-21(25)16-11-17(26-2)20(28-4)18(12-16)27-3/h5-12H,13H2,1-4H3,(H,23,25) |
InChI Key |
LDVWGUVLXAEGII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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